molecular formula C17H11ClFNO2 B3035068 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone CAS No. 298215-13-1

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone

Cat. No.: B3035068
CAS No.: 298215-13-1
M. Wt: 315.7 g/mol
InChI Key: UWRIIZUBNRGKQC-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C17H11ClFNO2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and a 4-fluorobenzylamino group

Preparation Methods

The synthesis of 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-fluorobenzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone can be compared with other naphthoquinone derivatives, such as:

  • 2-Chloro-3-amino-1,4-naphthoquinone
  • 2-Chloro-3-(4-methylbenzyl)amino-1,4-naphthoquinone
  • 2-Chloro-3-(4-methoxybenzyl)amino-1,4-naphthoquinone

These compounds share a similar naphthoquinone core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the 4-fluorobenzylamino group in this compound imparts unique properties that distinguish it from its analogs .

Properties

IUPAC Name

2-chloro-3-[(4-fluorophenyl)methylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2/c18-14-15(20-9-10-5-7-11(19)8-6-10)17(22)13-4-2-1-3-12(13)16(14)21/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIIZUBNRGKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176064
Record name 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298215-13-1
Record name 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298215-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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